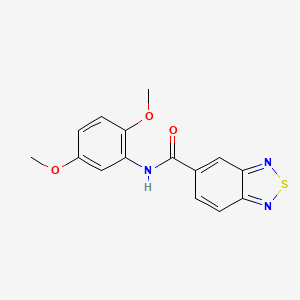![molecular formula C12H10F3N3 B12494960 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole est un composé hétérocyclique qui contient un cycle pyrrole substitué par un groupe diazényl trifluorométhylphényl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole implique généralement la réaction du 1-méthylpyrrole avec un sel de diazonium dérivé de la 2-(trifluorométhyl)aniline. La réaction est effectuée en milieu acide, souvent en utilisant de l'acide chlorhydrique, pour faciliter la formation de l'intermédiaire diazonium. Le sel de diazonium subit ensuite une réaction de couplage avec le 1-méthylpyrrole pour former le produit désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle pyrrole ou le groupe diazényl.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Agents halogénants pour la substitution électrophile ou nucléophiles comme les amines pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de dérivés N-oxydes correspondants.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés pyrroliques halogénés ou aminés.
Applications de la recherche scientifique
Le 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique unique et de son activité biologique.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyl augmente la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Le groupe diazényl peut subir des réactions redox, conduisant potentiellement à la génération d'intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Applications De Recherche Scientifique
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-méthyl-2-[(1E)-2-[2-(fluorométhyl)phényl]diazen-1-yl]pyrrole
- 1-méthyl-2-[(1E)-2-[2-(chlorométhyl)phényl]diazen-1-yl]pyrrole
- 1-méthyl-2-[(1E)-2-[2-(bromométhyl)phényl]diazen-1-yl]pyrrole
Unicité
Le 1-méthyl-2-[(1E)-2-[2-(trifluorométhyl)phényl]diazen-1-yl]pyrrole est unique en raison de la présence du groupe trifluorométhyl, qui confère des propriétés physicochimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Ces propriétés peuvent améliorer l'activité biologique du composé et en font un candidat précieux pour des recherches et des développements futurs.
Propriétés
Formule moléculaire |
C12H10F3N3 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3 |
Clé InChI |
RNPPZDFKJKECAF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
![4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B12494891.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)
![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12494901.png)
![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12494921.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12494931.png)
![2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494933.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)


